molecular formula C10H13NO5 B3247649 methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 1823184-06-0

methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3247649
CAS No.: 1823184-06-0
M. Wt: 227.21 g/mol
InChI Key: NPYQVGIAZWLWAH-LURJTMIESA-N
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Description

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chiral pyrrolidinone derivative characterized by:

  • Position 2: Methyl substituent.
  • Position 3: Methoxycarbonyl group.
  • Position 4: (4S)-configured 2-methoxy-2-oxoethyl substituent.
  • Position 5: Oxo group, rendering the compound a dihydropyrrolone.

Properties

IUPAC Name

methyl (3S)-3-(2-methoxy-2-oxoethyl)-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-5-8(10(14)16-3)6(9(13)11-5)4-7(12)15-2/h6H,4H2,1-3H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYQVGIAZWLWAH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1)CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=O)N1)CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as methyl iodide, sodium hydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts molecular interactions and applications. Key analogs include:

Compound Name Substituent at Position 4 Key Properties Reference
Methyl (Z)-1-benzyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Methoxybenzylidene Aromatic π-π interactions; higher melting point (121–124°C)
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (4-Chlorophenyl)amino Increased lipophilicity; potential halogen bonding
Alkyl-2-aryl-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate Hydroxyl group Enhanced hydrogen bonding; lower solubility in nonpolar solvents
Target Compound (4S)-2-Methoxy-2-oxoethyl Balanced polarity; stereospecific interactions (e.g., enzyme binding) N/A

Key Observations :

  • Aromatic vs.
  • Hydrogen Bonding : Hydroxyl-containing analogs () exhibit stronger intermolecular interactions, influencing crystal packing and solubility .

Catalyst Comparison :

Catalyst Advantages Limitations Reference
Fe3O4@Nano-cellulose–OPO3H Magnetic recovery, high efficiency (~85%) Limited to specific substituents
β-Cyclodextrin Green chemistry, no chromatography needed Moderate yields (~70%)

Physicochemical Properties

Property Target Compound Analog (3c, ) Analog (5g, )
Melting Point Not reported 97–100°C Not reported
Molecular Weight ~269 g/mol ~409 g/mol ~423 g/mol
ClogP ~1.2 (estimated) ~3.0 ~3.5

Notes:

  • The target’s lower molecular weight and ClogP suggest better bioavailability compared to halogenated analogs .

Biological Activity

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological properties. Its structure can be summarized as follows:

Property Details
IUPAC Name This compound
CAS Number 77978-74-6
Molecular Formula C10H13NO5
Molecular Weight 227.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities and influence metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

A study on pyrrole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was noted to enhance antibacterial effects .

Compound Antibacterial Activity (Zone of Inhibition in mm) Antifungal Activity (Zone of Inhibition in mm)
Compound A1512
Compound B1814
Methyl Pyrrole2016

Anticancer Properties

Pyrrole derivatives have been studied for their anticancer potential. For instance, compounds containing the pyrrole scaffold have shown activity against various cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells .

Case Studies

  • Antimicrobial Screening : A series of methyl pyrrole derivatives were synthesized and tested for their antimicrobial activity. Results indicated that modifications to the pyrrole structure significantly influenced their efficacy against bacterial and fungal strains .
  • Anticancer Evaluation : Research involving pyrrole analogs revealed moderate to strong anticancer activity against multiple human tumor cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, analogous pyrrolidine derivatives are synthesized via cyclization reactions using precursors like substituted pyrimidines or thiazoles under reflux conditions in non-polar solvents (e.g., xylene) . Purification often employs recrystallization from methanol or ethanol to achieve high purity (>95%) . Multi-step routes may also involve protecting group strategies to preserve stereochemistry, as seen in similar heterocyclic systems .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and molecular conformation, as demonstrated in structurally related pyrrolo-pyrimidine derivatives . Complementary techniques include:

  • NMR spectroscopy : To resolve diastereotopic protons and confirm ester/methyl group environments.
  • IR spectroscopy : For identifying carbonyl (C=O) stretching frequencies (e.g., 1650–1750 cm⁻¹).
  • Mass spectrometry : To validate molecular weight and fragmentation patterns.

Q. What are the critical parameters for optimizing recrystallization purity of this compound?

Key parameters include:

  • Solvent selection : Polar protic solvents (e.g., methanol) enhance solubility at elevated temperatures and promote slow crystallization .
  • Cooling rate : Gradual cooling minimizes inclusion of impurities.
  • Seed crystals : Addition of pre-formed crystals improves yield and purity .

Q. What functional groups in this molecule are most susceptible to nucleophilic or electrophilic attack?

The ester groups (methoxy- and methyl-carboxylates) and the ketone (5-oxo) are primary reactive sites. Ester carbonyls undergo hydrolysis under acidic/basic conditions, while the ketone may participate in condensation or nucleophilic addition reactions, as observed in analogous dihydropyrrole systems .

Advanced Research Questions

Q. How does the stereochemistry at the 4S position influence the compound’s reactivity in cyclization reactions?

The 4S configuration imposes spatial constraints on transition states during cyclization. For example, in Z/E isomerization reactions, the stereochemistry directs the orientation of substituents, affecting ring-closure efficiency. Studies on similar (4Z)-configured pyrroles show that steric hindrance from the 4S substituent can slow reaction kinetics but improve regioselectivity . Computational modeling (e.g., DFT) is recommended to map steric and electronic effects .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Comparative studies : Replicate assays under standardized conditions (e.g., pH, solvent) .
  • Purity validation : Use HPLC-MS to confirm batch consistency.
  • Theoretical alignment : Link results to mechanistic frameworks (e.g., enzyme inhibition models) to contextualize discrepancies .

Q. How do solvent polarity and reaction temperature affect the stereochemical outcome during synthesis?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring retention of stereochemistry, while non-polar solvents (e.g., xylene) may promote racemization at high temperatures . For example, reflux in xylene (boiling point ~140°C) can induce epimerization, whereas reactions in DMF at 80°C preserve the 4S configuration .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this molecule’s carbonyl groups?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic "hotspots." For instance, the ketone group’s higher electrophilicity compared to esters makes it more reactive toward nucleophiles like amines or hydrides. Molecular dynamics simulations further reveal solvent effects on transition-state geometries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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